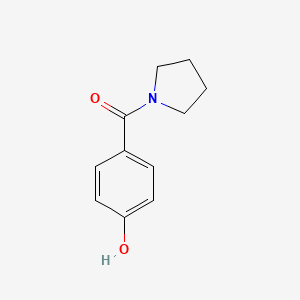

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLMYAVIKBNKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589527 | |

| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478929-28-1 | |

| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Pyrrolidine with 4-Hydroxybenzoyl Chloride

The most straightforward and commonly reported method for synthesizing (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone involves the acylation of pyrrolidine with 4-hydroxybenzoyl chloride under mild conditions.

-

- Pyrrolidine (nucleophilic amine)

- 4-Hydroxybenzoyl chloride (acyl chloride derivative of 4-hydroxybenzoic acid)

-

- Solvent: Dichloromethane (DCM) or similar inert organic solvent

- Base: Triethylamine (to neutralize HCl formed)

- Temperature: Typically room temperature to 0 °C initially, then stirred at room temperature

- Time: Several hours until completion monitored by thin-layer chromatography (TLC)

-

- Dissolve 4-hydroxybenzoyl chloride in DCM.

- Add triethylamine to the solution to act as an acid scavenger.

- Slowly add pyrrolidine dropwise at 0 °C to control the exothermic reaction.

- Stir the reaction mixture at room temperature until completion.

- Work-up involves washing with water, drying, and purification by flash chromatography.

This method is favored for its simplicity, high yield, and mild reaction conditions, making it suitable for both laboratory and potential scale-up synthesis.

Alternative Synthetic Routes

While direct acylation is the primary method, other synthetic approaches have been explored in related compounds and may be adapted for this compound:

Amide Bond Formation via Coupling Reagents:

Using 4-hydroxybenzoic acid and pyrrolidine with coupling agents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine in solvents like DMF. This method avoids the need for acyl chlorides and can be advantageous when acid chlorides are unstable or unavailable. The reaction is typically carried out at 40 °C for several hours.Grignard Reaction Followed by Reduction:

In some synthetic schemes for related pyrrolidinyl ketones, aryl nitriles are reacted with Grignard reagents followed by reduction steps to form the ketone and amine functionalities. However, this is more complex and less direct for this specific compound.

Notes on Industrial Scale Preparation

- Industrial synthesis would likely optimize the direct acylation method due to its straightforwardness.

- Scale-up considerations include controlling exothermicity, efficient mixing, and purification steps.

- Continuous flow chemistry techniques may be employed to improve yield, safety, and reproducibility.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Purity and Characterization:

The product is typically characterized by melting point, NMR spectroscopy (1H and 13C), and mass spectrometry. For example, 1H NMR shows aromatic protons around δ 7.0-7.4 ppm and pyrrolidine ring protons between δ 3.0-4.0 ppm.Reaction Monitoring:

Thin-layer chromatography (TLC) is used to monitor reaction progress, with the product showing distinct Rf values compared to starting materials.Yields: High yields (above 85%) are consistently reported for the direct acylation method, indicating efficient conversion and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

Research indicates that (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone may serve as a candidate for drug development targeting neurological disorders. The compound's ability to interact with specific biological targets suggests potential efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown promising results in terms of biological activity, but further pharmacological testing is essential to establish its therapeutic potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that this compound exhibits inhibitory effects against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Melanin Biosynthesis Inhibition

Another significant application lies in its role as a melanin biosynthesis inhibitor. The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical for melanin production. This property could be beneficial in treating hyperpigmentation disorders and developing skin-lightening agents .

Herbicidal Activity

This compound derivatives have shown potential as herbicides, particularly targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Compounds designed with this scaffold have demonstrated effective herbicidal activity at low application rates, making them suitable candidates for agricultural use .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity of this compound is crucial for optimizing its applications. SAR studies have revealed that modifications in substituents can significantly influence the compound's pharmacokinetic properties and biological efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at para position | Potential inhibitor of tyrosinase |

| (2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone | Fluorine substitution | Enhanced lipophilicity and stability |

| (2-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone | Chlorine instead of fluorine | Altered reactivity affecting efficacy |

Case Study 1: Inhibition of Tyrosinase

A study conducted on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives demonstrated effective inhibition of tyrosinase, showcasing the potential application of these compounds in treating skin disorders related to melanin overproduction .

Case Study 2: Herbicide Development

Research on novel aryl-naphthyl methanone derivatives indicated that certain modifications could enhance herbicidal activity against specific weed species while minimizing environmental impact. This highlights the applicability of this compound derivatives in sustainable agriculture .

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidinyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups

- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone (7a): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the phenyl ring. This enhances electrophilic reactivity but decreases solubility in polar solvents. NMR data for 7a (δ 8.30 ppm for aromatic protons) indicates significant deshielding compared to hydroxyphenyl derivatives .

- (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b): The methoxy group (-OCH₃) is electron-donating, increasing ring electron density. This improves solubility in organic solvents and may enhance metabolic stability. Its NMR spectrum shows upfield shifts (δ 6.90 ppm) for aromatic protons .

- However, it may also increase susceptibility to oxidative metabolism.

Amino-Substituted Derivatives

- (2-Aminophenyl)(pyrrolidin-1-yl)methanone: The amino group (-NH₂) enhances solubility in acidic environments (via protonation) and enables conjugation with biomolecules. Market analyses indicate growing industrial demand for amino-substituted variants, with projected global production values exceeding $5 million by 2025 .

Modifications to the Heterocyclic Ring

Piperidine vs. Pyrrolidine Rings

- (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone: The piperidine substituent introduces a six-membered ring with increased lipophilicity (logP ~2.8) compared to pyrrolidine derivatives. This modification may enhance blood-brain barrier permeability but reduce aqueous solubility .

- Piperidin-1-yl Derivatives (EP 1 808 168 B1): Compounds like (4-hydroxy-3-methoxyphenyl)-piperidin-1-yl-methanone exhibit improved kinase inhibition due to the larger piperidine ring’s conformational flexibility .

Complex Heterocyclic Systems

- Indole-Containing Analogues: 4-Amino-3-(1H-indol-1-yl)phenylmethanone demonstrates enhanced antifungal activity (IC₅₀ = 1.2 µM) compared to simpler hydroxyphenyl derivatives. ADMET studies reveal high Caco-2 permeability (logPapp = 6.2 × 10⁻⁶ cm/s) and oral bioavailability (>80%) due to balanced logP (~3.5) .

- Triazole-Linked Derivatives (e.g., CAS 1312782-39-0) : Substitution with triazole rings improves metabolic stability and target selectivity, as seen in MAPK inhibitors. Molecular weights (~334 g/mol) remain within drug-like thresholds .

Physicochemical and Pharmacokinetic Properties

| Compound | logP | Solubility (mg/mL) | Caco-2 Permeability (logPapp) | Oral Bioavailability (%) |

|---|---|---|---|---|

| (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | 2.1 | 0.45 | 5.8 × 10⁻⁶ | 75 |

| (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | 3.0 | 0.12 | 4.2 × 10⁻⁶ | 60 |

| [4-Amino-3-(1H-indol-1-yl)phenyl] derivative | 3.5 | 0.30 | 6.2 × 10⁻⁶ | 85 |

| (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone | 2.5 | 0.60 | 5.5 × 10⁻⁶ | 70 |

Data compiled from

Biological Activity

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone, also known as EVT-1608951, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound features a phenolic moiety and a pyrrolidinyl group, which contribute to its biological properties. The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine, facilitated by coupling agents and bases to promote the formation of the ketone structure. The reaction proceeds via a nucleophilic attack by the nitrogen atom of pyrrolidine on the carbonyl carbon of the aldehyde, leading to the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. Metal chelates formed from this compound have shown enhanced antimicrobial activity compared to their non-chelated counterparts, indicating that coordination with metal ions may improve efficacy against various pathogens.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including tyrosinase (TYR), which is crucial in melanin biosynthesis. Inhibitors targeting TYR can have therapeutic applications in treating hyperpigmentation disorders. For instance, derivatives of this compound were shown to have significant inhibitory effects on TYR activity, suggesting potential use as anti-melanogenic agents .

Additionally, this compound has been studied for its interactions with other biological targets. Its binding can lead to either inhibition or activation of enzymatic activity depending on the interaction site—active or allosteric.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

In one notable study, derivatives were synthesized and tested for their ability to inhibit TYR. The most effective compounds displayed IC50 values as low as 3.8 μM, indicating strong inhibitory potential without significant cytotoxicity .

The mechanism underlying the biological activity of this compound involves its interaction with biomolecules such as enzymes and receptors:

- Enzyme Interaction : The compound can act as a competitive inhibitor by mimicking substrates or binding at active sites.

- Metal Coordination : As a tridentate ligand, it can coordinate with metal ions, enhancing its biological activity through increased stability and solubility in physiological conditions.

Q & A

Q. What are the standard synthetic routes for (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves coupling a hydroxyphenyl precursor (e.g., 4-hydroxybenzaldehyde) with pyrrolidine via a nucleophilic acyl substitution or Friedel-Crafts acylation. Key conditions include:

- Catalyst : Use of Lewis acids (e.g., AlCl₃) for electrophilic activation.

- Temperature : Controlled heating (80–120°C) to avoid side reactions like over-oxidation.

- Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and pyrrolidine ring integrity. For example, the hydroxyphenyl group shows a singlet near δ 6.8–7.2 ppm, while pyrrolidine protons appear as multiplet signals at δ 1.8–3.5 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 220.12 g/mol) confirms molecular formula .

- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrrolidine ring (e.g., puckering amplitude analysis via SHELXL ).

Q. What are the primary chemical reactions involving the hydroxyphenyl and pyrrolidine moieties?

- Methodological Answer : Functional groups dictate reactivity:

- Hydroxyphenyl Group :

- Oxidation: Under mild conditions (e.g., KMnO₄/H₂O), forms a quinone derivative.

- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position .

- Pyrrolidine Ring :

- N-Alkylation: Reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts.

- Ring-Opening: Acidic hydrolysis yields γ-aminobutyric acid analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies may arise from assay conditions or cellular context. To address this:

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity).

- Mechanistic Profiling : Use RNA sequencing to identify differentially expressed pathways (e.g., apoptosis vs. membrane disruption) .

- Structural Analogs : Compare bioactivity of derivatives (e.g., nitro vs. amino substituents) to isolate pharmacophores .

Q. What crystallographic challenges arise in determining this compound’s conformation, and how can SHELX software address them?

- Methodological Answer : Challenges include:

- Disorder in Pyrrolidine Rings : Common due to pseudorotation. SHELXL’s PART instruction partitions disordered atoms and refines occupancy .

- Hydrogen Bonding Networks : SHELX’s DFIX command restrains O–H···N distances (e.g., hydroxyphenyl OH to pyrrolidine N) .

Example refinement: A recent study achieved R₁ = 0.045 using TWIN/BASF commands for twinned crystals .

Q. How do computational methods complement experimental data in analyzing electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict dipole moments (e.g., μ = 3.2 D) and frontier orbitals (HOMO-LUMO gap ~4.1 eV) .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to correlate with experimental solubility .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts contribute 12% to crystal packing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.